4-Ethynyl-2,3-difluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H4F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethynyl and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethynyl-2,3-difluorobenzaldehyde typically involves the introduction of ethynyl and difluoro groups onto a benzaldehyde core. One common method involves the use of Grignard reagents. For instance, 3,4-difluorobromobenzene can undergo a Grignard exchange reaction with a suitable Grignard reagent in the presence of tetrahydrofuran to form the intermediate product. This intermediate can then be further reacted to introduce the ethynyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl and difluoro groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 4-Ethynyl-2,3-difluorobenzoic acid, while reduction would yield 4-Ethynyl-2,3-difluorobenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,3-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl and difluoro groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Chloro-3-pyridinyl)ethynyl]-2,5-difluorobenzaldehyde
- 4-Ethyl-2,3-difluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
4-Ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of both ethynyl and difluoro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4F2O |
---|---|
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
4-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-5H |
InChI-Schlüssel |
CEALTRHOIQSLOY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=C(C=C1)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.